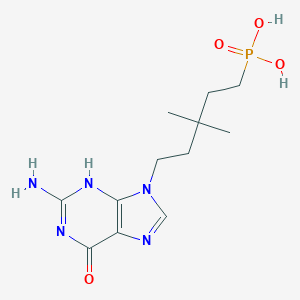
3,4-Dimethylthiophene-2,5-dicarbonitrile
Vue d'ensemble
Description
The compound 3,4-Dimethylthiophene-2,5-dicarbonitrile is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Although the provided papers do not directly discuss 3,4-Dimethylthiophene-2,5-dicarbonitrile, they provide insights into the chemistry of related compounds that can help infer some of its properties and reactivity.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate results in nitro-substituted products . Similarly, electrosynthesis can be used to produce pyridine derivatives from benzylthiocyanate and related compounds . These methods suggest that the synthesis of 3,4-Dimethylthiophene-2,5-dicarbonitrile might involve electrophilic substitution or electrosynthesis techniques.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of substituents on the thiophene ring, which can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a polysubstituted benzene derivative shows that substituents like methyl and cyano groups can be nearly coplanar with the benzene ring . This implies that in 3,4-Dimethylthiophene-2,5-dicarbonitrile, similar planarity might be observed with respect to the thiophene ring and its substituents.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including nitration, coupling, and electrophilic substitution. The nitration of 2,5-dimethylthiophene leads to nitro-substituted products and can undergo further coupling reactions . These reactions are indicative of the reactivity patterns that might be expected for 3,4-Dimethylthiophene-2,5-dicarbonitrile, although the specific reactions would depend on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups like cyano can affect the electron density and reactivity of the thiophene ring. The crystal structures of related compounds provide information on the possible conformations and intermolecular interactions, such as hydrogen bonding, that could be present in 3,4-Dimethylthiophene-2,5-dicarbonitrile . These interactions can influence the compound's melting point, solubility, and stability.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3,4-Dimethylthiophene-2,5-dicarbonitrile has been a subject of interest in chemical synthesis and reactivity studies. Research has focused on its various reactions and the formation of unique compounds. For instance, studies have shown the formation of novel compounds through reactions with copper(II) nitrate, leading to the creation of distinct thiophene derivatives (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981). Additionally, reactions involving TpMe2Ir compounds have been explored, demonstrating complex interaction dynamics and the formation of various hydride products (Paneque, Poveda, Carmona, & Salazar, 2005).
Photochemical and Electrochemical Properties
3,4-Dimethylthiophene-2,5-dicarbonitrile's involvement in photochemical reactions has been another area of interest. Studies have revealed its ability to participate in photochromic reactions, which change color under different light conditions. These properties are significant for applications in materials science and photonics (Xu, Huang, Jin, Ming, Fan, & Yao, 1997). Moreover, its electrochemical properties, especially its interactions with DNA, have been studied, indicating potential applications in biosensing technologies (Brett, Silva, Fujii, Mataka, & Thiemann, 2003).
Polymerization and Material Science
The compound has also been investigated for its polymerization behavior, contributing to the development of novel polymeric materials. Such studies have implications in the creation of new materials with tailored electrical and mechanical properties (Itoh, Nakamura, & Kubo, 1999).
Propriétés
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJOQVQJRGSFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384431 | |
| Record name | 3,4-dimethylthiophene-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylthiophene-2,5-dicarbonitrile | |
CAS RN |
155632-41-0 | |
| Record name | 3,4-dimethylthiophene-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)


![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)







